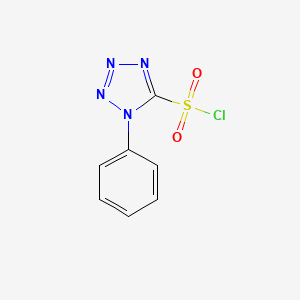
Bis(3,5-diaminophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-diaminophenyl)methanone: is an organic compound with the molecular formula C13H14N4O It is a derivative of benzophenone, where two amino groups are substituted at the 3 and 5 positions of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-diaminophenyl)methanone typically involves the Suzuki coupling reaction. This method uses (4-bromophenyl)(3,5-diaminophenyl)methanone and corresponding arylboronic acid as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: Bis(3,5-diaminophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Bis(3,5-dinitrophenyl)methanone.
Reduction: Bis(3,5-diaminophenyl)methanol.
Substitution: Bis(3,5-dichlorophenyl)methanone or Bis(3,5-dimethylaminophenyl)methanone.
科学研究应用
Chemistry: Bis(3,5-diaminophenyl)methanone is used as a building block in the synthesis of polyimides and other high-performance polymers . These materials exhibit excellent thermal stability and mechanical properties, making them suitable for use in aerospace and electronics.
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to produce compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise as inhibitors of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: this compound is used in the production of dyes and pigments. Its derivatives are known for their vibrant colors and stability, making them suitable for use in textiles, plastics, and coatings.
作用机制
The mechanism of action of Bis(3,5-diaminophenyl)methanone and its derivatives depends on their specific applications. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This can be achieved through hydrogen bonding, hydrophobic interactions, or covalent bonding with the amino acid residues in the enzyme’s active site. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
- Bis(3,4-diaminophenyl)methanone
- Bis(4-aminophenyl)methanone
- Bis(3,5-dimethylaminophenyl)methanone
Comparison: Bis(3,5-diaminophenyl)methanone is unique due to the specific positioning of the amino groups on the phenyl rings. This positioning can influence the compound’s reactivity and the properties of its derivatives. For example, Bis(3,4-diaminophenyl)methanone has amino groups at the 3 and 4 positions, which can lead to different steric and electronic effects compared to this compound . These differences can affect the compound’s suitability for specific applications, such as polymer synthesis or drug development.
属性
CAS 编号 |
59709-73-8 |
|---|---|
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC 名称 |
bis(3,5-diaminophenyl)methanone |
InChI |
InChI=1S/C13H14N4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H,14-17H2 |
InChI 键 |
SCZDEPQVCUGDRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1N)N)C(=O)C2=CC(=CC(=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)


![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)



